molecular formula C8H18SeSi B12556596 Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- CAS No. 163041-61-0

Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-

Cat. No.: B12556596
CAS No.: 163041-61-0
M. Wt: 221.28 g/mol
InChI Key: VKPVZQVSRQGYDQ-UHFFFAOYSA-N
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Description

Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is an organosilicon compound with the molecular formula C_9H_20SiSe. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a propenyl group substituted with a methylseleno group. It is a specialized compound used in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- typically involves the reaction of trimethylsilyl chloride with an appropriate propenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- undergoes several types of chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form simpler silane derivatives.

    Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines are used in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include selenoxide derivatives, reduced silane compounds, and substituted propenyl silanes.

Scientific Research Applications

Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- finds applications in various fields of scientific research:

    Biology: Investigated for its potential role in biological systems due to the presence of selenium, an essential trace element.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.

    Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- involves the interaction of its functional groups with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The silicon atom, being a part of the silane group, can interact with organic and inorganic substrates, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This sets it apart from other silanes that do not contain selenium.

Properties

CAS No.

163041-61-0

Molecular Formula

C8H18SeSi

Molecular Weight

221.28 g/mol

IUPAC Name

trimethyl-[2-(methylselanylmethyl)prop-2-enyl]silane

InChI

InChI=1S/C8H18SeSi/c1-8(6-9-2)7-10(3,4)5/h1,6-7H2,2-5H3

InChI Key

VKPVZQVSRQGYDQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=C)C[Se]C

Origin of Product

United States

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